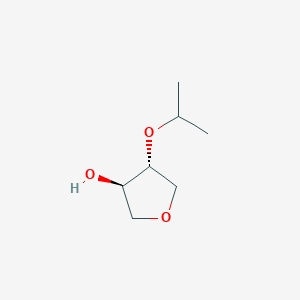

(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol

Description

Contextualization of Chiral Oxygen Heterocycles in Contemporary Organic Synthesis

Chiral oxygen heterocycles are ubiquitous in nature and are core components of many pharmaceuticals. chemistryviews.org The tetrahydrofuran (B95107) moiety, in particular, is found in a diverse range of natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a wide spectrum of biological activities such as antitumor, antimicrobial, and antimalarial properties. nih.gov The stereochemistry of the substituents on the tetrahydrofuran ring is often crucial for the molecule's biological function. Consequently, the development of synthetic methods to access enantiomerically pure tetrahydrofuran derivatives is a highly active area of research in organic chemistry. These methods often involve strategies such as asymmetric catalysis and the use of chiral starting materials to control the stereochemical outcome of reactions. chemistryviews.orgacs.org

Rationale for the Investigation of Enantiomerically Pure (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol

The investigation into enantiomerically pure this compound is driven by the need for novel chiral building blocks in the synthesis of complex target molecules. The specific arrangement of the hydroxyl and isopropoxy groups on the tetrahydrofuran ring in a trans configuration presents a distinct stereochemical motif. This particular substitution pattern could be a key structural element in the design of new therapeutic agents, for instance, as a component of HIV-1 protease inhibitors, which are known to incorporate substituted tetrahydrofuran derivatives to interact with the enzyme's active site. nih.gov The synthesis and characterization of this molecule in its enantiomerically pure form would provide chemists with a versatile intermediate for the construction of more elaborate and potentially bioactive compounds.

Overview of Research Scope, Methodological Approaches, and Contribution to Asymmetric Synthesis

The research scope for a molecule like this compound would encompass the development of efficient and stereoselective synthetic routes. Methodological approaches to achieve this could include:

Enzymatic Resolutions: The use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture of a precursor, allowing for the separation of the desired enantiomer. rsc.org

Asymmetric Catalysis: The employment of chiral catalysts to direct the formation of the desired stereoisomer from an achiral starting material. This can include reactions like asymmetric hydrogenation or iodoetherification. nih.gov

Chiral Pool Synthesis: The use of naturally occurring chiral molecules, such as carbohydrates or amino acids, as starting materials to impart their stereochemistry to the final product.

The successful synthesis of enantiomerically pure this compound would contribute significantly to the field of asymmetric synthesis by providing a new tool for the construction of stereochemically defined molecules. It would also expand the library of available chiral building blocks for drug discovery and development.

Detailed Research Findings

While specific research data for this compound is not extensively documented in publicly available literature, we can infer potential synthetic strategies and expected outcomes based on analogous transformations for similar chiral tetrahydrofuran derivatives. The following tables illustrate typical results for key synthetic steps that could be employed in a hypothetical synthesis of the target compound.

Table 1: Illustrative Enantioselective Enzymatic Hydrolysis of a Racemic Precursor

| Entry | Enzyme | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Alcohol (%) |

| 1 | Lipase (B570770) PS | Diisopropyl ether | 24 | 50 | >99 |

| 2 | Lipase from Pseudomonas sp. | Toluene | 48 | 48 | 98 |

| 3 | Candida antarctica Lipase B | Hexane | 36 | 52 | 97 |

This table represents typical outcomes for the enzymatic resolution of a racemic acetate (B1210297) precursor to a chiral tetrahydrofuranol, a common strategy to obtain enantiomerically pure alcohols.

Table 2: Diastereoselective Reduction of a Ketone Precursor

| Entry | Reducing Agent | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (trans:cis) |

| 1 | NaBH₄ | CeCl₃·7H₂O | -78 | 95:5 |

| 2 | L-Selectride® | - | -78 | 98:2 |

| 3 | DIBAL-H | - | -78 | 85:15 |

This table illustrates the potential diastereoselectivity that could be achieved in the reduction of a hypothetical ketone precursor to favor the desired trans-diol configuration found in this compound.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-propan-2-yloxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)10-7-4-9-3-6(7)8/h5-8H,3-4H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZCSKDKNMNDRM-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1COC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for 3r,4r 4 Isopropoxytetrahydrofuran 3 Ol

Retrosynthetic Analysis of the (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol Scaffold

A thorough retrosynthetic analysis is paramount for devising an efficient and stereoselective synthesis. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials.

Strategic Disconnections and Chiral Fragment Design

The principal retrosynthetic disconnections for the this compound ring involve breaking the C-O bonds. A logical approach is the disconnection of one of the ether linkages, leading back to a chiral diol precursor. For instance, a C4-O disconnection points to a chiral 1,2,4-triol derivative, where the stereocenters at C3 and C4 would need to be installed prior to the cyclization step.

Another key strategy involves a [3+2] cycloaddition approach, where the tetrahydrofuran (B95107) ring is formed from a three-atom and a two-atom component. researchgate.net For example, the reaction between an epoxide and an alkene in the presence of a Lewis acid can lead to substituted tetrahydrofurans. researchgate.net In the context of our target molecule, this could involve the reaction of a chiral epoxide with an appropriate enol ether.

Furthermore, intramolecular reactions of acyclic precursors are a powerful tool. An intramolecular SN2 reaction of a hydroxyl nucleophile with a tethered leaving group (like a halide or sulfonate) on a carbon chain is a classic and effective method for forming the tetrahydrofuran ring. nih.gov The challenge then lies in the stereoselective synthesis of this acyclic precursor with the correct absolute and relative stereochemistry.

Exploration of Chiral Pool Starting Materials for Tetrahydrofuran Core Synthesis

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can serve as starting materials for complex syntheses. nih.govwikipedia.org This approach leverages the inherent chirality of these natural molecules to introduce stereocenters into the synthetic target, often streamlining the synthetic route. wikipedia.org

Common chiral pool starting materials include amino acids, sugars, and terpenes. numberanalytics.com For the synthesis of this compound, carbohydrates are particularly attractive starting materials due to their high degree of oxygenation and defined stereochemistry. For example, derivatives of D-mannitol or L-tartaric acid could be envisioned as precursors, where the existing stereocenters can be manipulated to form the desired tetrahydrofuran core. The synthesis of a related compound, (3R,4R)-3,4-dihydroxypyrrolidine, has been achieved using L-(+)-tartaric acid, demonstrating the utility of this approach for accessing chiral heterocyclic scaffolds. nih.gov

The synthesis of the anti-influenza drug oseltamivir (B103847) often utilizes shikimic acid, another chiral pool starting material, showcasing the industrial relevance of this strategy for producing complex chiral molecules. numberanalytics.comresearchgate.net Similarly, terpenes like α-pinene are valuable chiral building blocks. nih.gov The selection of the appropriate chiral pool starting material is crucial and depends on the alignment of its stereocenters with those of the target molecule.

Convergent versus Linear Synthetic Strategies

When planning a multi-step synthesis, chemists must decide between a linear or a convergent approach.

Linear Synthesis: In a linear synthesis, the molecule is assembled in a stepwise fashion, with each new fragment being added sequentially to a growing chain. chemistnotes.comyoutube.com

Advantage: Conceptually straightforward to plan.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then combined at a later stage to form the final product. chemistnotes.comfiveable.me

Disadvantage: Can be more complex to plan, as the reactivity of the fragments must be carefully considered for the final coupling step.

For a molecule like this compound, a convergent approach could involve the synthesis of a chiral epoxide fragment and a separate isopropoxy-containing nucleophile, which are then coupled. This strategy would likely be more efficient than a lengthy linear sequence starting from an achiral material.

Asymmetric Synthesis Approaches to the Tetrahydrofuran Core and Isopropoxy Moiety

To achieve the desired enantiopurity, asymmetric synthesis methods are essential. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled reactions.

Chiral Catalyst-Mediated Enantioselective Reactions

The use of chiral catalysts to induce enantioselectivity in a reaction is a highly powerful and atom-economical approach. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Asymmetric catalytic hydrogenation is a widely used and highly effective method for establishing stereocenters. nih.gov This reaction typically involves the use of a transition metal catalyst (such as rhodium, ruthenium, or iridium) complexed with a chiral ligand to reduce a prochiral substrate (e.g., an alkene, ketone, or imine) with high enantioselectivity.

For the synthesis of this compound, a potential strategy would involve the asymmetric hydrogenation of a furan (B31954) or dihydrofuran precursor. The catalytic asymmetric hydrogenation of 5-membered heteroaromatics is a known method for producing chiral tetrahydrofuran derivatives. researchgate.net

A hypothetical precursor for our target molecule could be a 4-isopropoxy-dihydrofuran-3-one. Asymmetric hydrogenation of the ketone functionality would establish the (3R) stereocenter, and subsequent reduction of the double bond could be directed by this existing stereocenter to yield the desired (4R) configuration.

The table below illustrates hypothetical data for the asymmetric hydrogenation of a precursor ketone, based on typical results seen in the literature for similar substrates.

| Entry | Catalyst (mol%) | Chiral Ligand | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Ru(OAc)₂ (1) | (R)-BINAP | Methanol (B129727) | 50 | 25 | 95 | 98 |

| 2 | [Rh(COD)Cl]₂ (0.5) | (R,R)-Me-DuPhos | THF | 20 | 25 | 92 | 96 |

| 3 | Ir(COD)₂BArF (1) | (R)-SEGPHOS | Dichloromethane | 50 | 0 | 98 | >99 |

This is a representative table based on literature precedents for asymmetric hydrogenation and does not represent experimental data for the specific, un-synthesized precursor to this compound.

The choice of catalyst, ligand, solvent, and reaction conditions is crucial for achieving high yield and enantioselectivity. rsc.org The development of such a step would require careful optimization of these parameters.

Enantioselective Organocatalysis in Ring Formation or Functionalization

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal-based catalysts. For the construction of chiral tetrahydrofurans, organocatalytic strategies often involve tandem reactions that form the heterocyclic ring and set the required stereocenters in a single, efficient process. researchgate.net

A plausible organocatalytic route to this compound could involve a tandem iminium-enamine catalyzed double Michael addition. researchgate.net This approach would begin with a γ-hydroxy-α,β-unsaturated carbonyl compound. In this synthetic proposal, a precursor like (E)-4-hydroxy-5-isopropoxypent-2-enal could react with another enal, such as propenal, in the presence of a chiral diarylprolinol silyl (B83357) ether catalyst.

The reaction mechanism proceeds through two sequential conjugate additions. First, the catalyst activates the propenal via iminium ion formation, which then undergoes a Michael addition from the enamine formed from the second substrate. The intramolecular cyclization is then triggered by the hydroxyl group attacking the activated carbonyl, leading to the formation of the tetrahydrofuran ring with high levels of stereocontrol. The isopropoxy group at the adjacent carbon would direct the stereochemical outcome of the cyclization. Researchers have demonstrated that such strategies can yield highly substituted tetrahydrofurans with excellent diastereo- and enantioselectivities. researchgate.net

| Catalyst | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Diarylprolinol Silyl Ether | γ-Hydroxy-α,β-enone + Enal | >20:1 | up to 98% | researchgate.net |

| Chiral Phosphoric Acid | Hantzsch Reaction Precursors | N/A | up to 98% | nih.gov |

Metal-Catalyzed Asymmetric Transformations (e.g., Sharpless Epoxidation, Dihydroxylation)

Metal-catalyzed asymmetric transformations are cornerstone methodologies for introducing chirality into molecules. The Sharpless Asymmetric Dihydroxylation (AD) and Asymmetric Epoxidation (AE) are particularly relevant for synthesizing vicinal diols and epoxy alcohols, which are versatile precursors to substituted tetrahydrofurans. nih.govmdpi.com

Sharpless Asymmetric Dihydroxylation (AD)

A direct approach to a precursor for this compound could utilize the Sharpless Asymmetric Dihydroxylation of a suitable olefin. wikipedia.org A potential substrate would be a cis-alkene, such as (Z)-4-isopropoxybut-2-en-1-ol. The dihydroxylation of the double bond would generate a triol intermediate with two new adjacent stereocenters.

The reaction employs a catalytic amount of osmium tetroxide (OsO₄) and a chiral quinine-based ligand. organic-chemistry.org Stoichiometric regeneration of the osmium catalyst is achieved using an oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆). wikipedia.org The choice of ligand, either a dihydroquinidine (B8771983) (DHQD) derivative (used in AD-mix-β) or a dihydroquinine (DHQ) derivative (used in AD-mix-α), dictates which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. organic-chemistry.org For the desired (3R,4R) configuration, the appropriate AD-mix would be selected. Subsequent acid-catalyzed intramolecular cyclization of the resulting triol would yield the target tetrahydrofuranol.

Sharpless Asymmetric Epoxidation (AE)

Alternatively, the Sharpless Asymmetric Epoxidation of an allylic alcohol provides an enantiopure epoxy alcohol, which can undergo regioselective intramolecular ring-opening to form the tetrahydrofuran ring. wikipedia.org A suitable starting material would be an allylic alcohol like (E)-5-isopropoxypent-2-en-1-ol.

This reaction uses a catalyst formed from titanium tetra(isopropoxide) [Ti(OiPr)₄] and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgdalalinstitute.com The choice of (+)-DET or (-)-DET determines the facial selectivity of the epoxidation. The resulting epoxy alcohol can then be induced to cyclize under basic or acidic conditions, where the terminal hydroxyl group attacks one of the epoxide carbons. A base-catalyzed 5-exo-tet cyclization would yield the desired this compound. This method is renowned for its high enantioselectivity, often exceeding 90% ee. researchgate.net

| Reaction | Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆ | Prochiral Alkenes | >95% | mdpi.com |

| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP | Allylic Alcohols | >90% | researchgate.net |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to an achiral substrate, directs a stereoselective transformation, and is then removed to reveal the enantiomerically enriched product. Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries. wikipedia.org

Auxiliary Attachment and Stereocontrol Mechanisms

A potential diastereoselective synthesis of this compound could begin by attaching a chiral Evans oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to an appropriate carboxylic acid derivative. For instance, 3-isopropoxy-prop-2-en-1-oic acid could be acylated onto the auxiliary.

The key stereocenter-forming step could be a diastereoselective aldol (B89426) reaction. The N-acylated oxazolidinone is converted to its boron or titanium enolate, which then reacts with a suitable aldehyde, like formaldehyde (B43269) or a protected equivalent. The bulky substituents on the oxazolidinone auxiliary effectively block one face of the enolate, forcing the aldehyde to approach from the less hindered face. wikipedia.org This process establishes the stereochemistry at the C3 and C4 positions of the future tetrahydrofuran ring with high predictability and diastereoselectivity. Subsequent reduction of the ketone and cyclization would complete the formation of the ring.

Cleavage and Recovery of Chiral Auxiliaries

A critical step in any auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary. For N-acyl oxazolidinones, several mild cleavage methods have been developed that allow for the recovery and reuse of the valuable auxiliary. publish.csiro.au

The most common method for cleaving the auxiliary to yield the carboxylic acid is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (B78521) and hydrogen peroxide. acs.org This method is highly selective for attacking the exocyclic carbonyl group, leaving the oxazolidinone ring intact for recovery. publish.csiro.aupublish.csiro.au Other nucleophiles can be used to generate different functional groups directly. For example, reduction with lithium borohydride (B1222165) (LiBH₄) would cleave the auxiliary to yield the corresponding primary alcohol. This latter approach would be particularly useful in a synthesis of this compound, as it could directly generate the C3 hydroxyl group after the main carbon skeleton has been assembled.

Chemoenzymatic Synthesis for Stereospecific Transformations

Chemoenzymatic synthesis combines the efficiency of traditional chemical reactions with the unparalleled selectivity of biological catalysts. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure alcohols, esters, and diols. nih.gov

Enzyme Screening and Optimization for Selective Reactions

A chemoenzymatic route to this compound would likely involve the synthesis of the racemic compound, rac-(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol, using conventional, non-stereoselective methods. This racemic mixture would then be subjected to enzymatic kinetic resolution.

The process involves screening a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) to identify an enzyme that can selectively acylate one enantiomer of the racemic alcohol, leaving the other unreacted. nih.govnih.gov The reaction typically uses an acyl donor, such as vinyl acetate (B1210297), in a non-polar organic solvent.

The key parameters for optimization include the choice of enzyme, solvent, acyl donor, and temperature. The progress of the resolution is monitored by measuring the enantiomeric excess (ee) of both the remaining alcohol substrate (S) and the acylated product (P). The enantioselectivity of the enzyme is quantified by the enantiomeric ratio (E-value), which is calculated from the conversion and the ee values of the substrate and product. nih.gov An E-value greater than 100 is generally considered excellent for preparative purposes. Once the optimal conditions are identified, the reaction can be stopped at approximately 50% conversion to obtain both the unreacted (3R,4R)-enantiomer and the acylated (3S,4S)-enantiomer in high enantiomeric purity. The acylated product can then be hydrolyzed to afford the (3S,4S)-enantiomer of the alcohol.

| Enzyme (Lipase) | Source | Conversion (%) | eesubstrate (%) | eeproduct (%) | E-Value | Reference |

|---|---|---|---|---|---|---|

| Amano AK | Pseudomonas fluorescens | 45 | >99 | 82 | >200 | acs.org |

| Amano PS | Pseudomonas cepacia | 51 | 92 | 95 | 125 | acs.org |

| PPL | Porcine Pancreas | 50 | 40 | 40 | 13 | nih.gov |

| CRL | Candida rugosa | 48 | 25 | 27 | <10 | nih.gov |

Biocatalytic Resolution of Racemic Precursors

Biocatalytic resolution is a powerful technique for the separation of enantiomers, leveraging the stereoselectivity of enzymes. In the context of producing this compound, this method would typically involve the enzymatic acylation of a racemic mixture of 4-isopropoxytetrahydrofuran-3-ol. One enantiomer is selectively acylated by the enzyme, allowing for the subsequent separation of the acylated product from the unreacted enantiomer.

Lipases are commonly employed for such resolutions due to their broad substrate tolerance and high enantioselectivity in non-aqueous solvents. The choice of enzyme, acyl donor, and solvent are critical parameters that must be optimized to achieve high enantiomeric excess (ee) and yield. For instance, in the resolution of related cyclic alcohols, lipases such as Candida antarctica lipase B (CAL-B) have proven effective.

Table 1: Representative Data for Biocatalytic Resolution of Racemic Alcohols

| Racemic Alcohol Substrate | Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Unreacted Alcohol | Reference |

| Racemic-1-phenylethanol | Novozym 435 (CAL-B) | Vinyl acetate | Toluene | >99% | nih.gov |

| Racemic-bis-tetrahydrofuran alcohol | Immobilized Lipase | Not Specified | Not Specified | >99% | nih.gov |

| Racemic 4-arylbut-3-en-2-ols | Mucor hiemalis lipase | Vinyl acetate | Diisopropyl ether | up to 99% | researchgate.net |

This table presents data for analogous compounds to illustrate the principle of biocatalytic resolution.

Resolution Techniques for this compound and its Stereoisomers

Classical Diastereomeric Salt Formation and Crystallization

Classical resolution via diastereomeric salt formation is a well-established method for separating enantiomers of compounds that contain an acidic or basic functional group. For a neutral compound like this compound, a derivatization step would be necessary to introduce a suitable functional group, such as converting the hydroxyl group into a phthalate (B1215562) half-ester. This acidic derivative can then be reacted with a chiral base (resolving agent) to form a pair of diastereomeric salts.

These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The choice of resolving agent and crystallization solvent is crucial for achieving efficient separation. After separation, the desired enantiomer of the derivative is isolated and the original hydroxyl group is regenerated.

Table 2: Examples of Chiral Resolving Agents for Alcohols (after derivatization)

| Chiral Resolving Agent | Type | Typically Used For |

| (R)-(-)-1-Phenylethylamine | Base | Acidic derivatives |

| (1R,2S)-(-)-Ephedrine | Base | Acidic derivatives |

| Brucine | Base | Acidic derivatives |

| O,O'-Dibenzoyl-L-tartaric acid | Acid | Basic derivatives |

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution (EKR) is a widely used method for obtaining enantiomerically pure alcohols. As mentioned in section 2.2.3.2, this technique relies on the differential rate of reaction of two enantiomers with an enzyme. For the racemic mixture of 4-isopropoxytetrahydrofuran-3-ol, a lipase could be used to selectively acylate one of the enantiomers.

The success of EKR depends on the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). A high E value is desirable for efficient separation. The reaction is typically stopped at or near 50% conversion to obtain both the acylated product and the remaining unreacted alcohol in high enantiomeric purity.

Table 3: Factors Influencing Enzymatic Kinetic Resolution

| Parameter | Effect on Resolution |

| Enzyme Choice | Determines enantioselectivity and reaction rate. |

| Acyl Donor | Can influence reaction rate and enantioselectivity. |

| Solvent | Affects enzyme activity, stability, and enantioselectivity. |

| Temperature | Influences reaction rate and can affect enantioselectivity. |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer.

For this compound, a DKR process would involve the enzymatic acylation of one enantiomer, coupled with a racemization catalyst that continuously converts the less reactive enantiomer into the more reactive one. This requires a racemization catalyst that is compatible with the enzyme and the reaction conditions. Transition metal complexes, for example, have been successfully used for the racemization of secondary alcohols in DKR processes.

Optimization of Reaction Conditions and Process Development

Solvent Effects and Temperature Control in Stereoselective Transformations

The optimization of reaction conditions is critical for achieving high stereoselectivity, yield, and efficiency in the synthesis of this compound. Solvent and temperature are two of the most important parameters to consider.

Solvent Effects: The choice of solvent can significantly impact the stereochemical outcome of a reaction. In enzymatic resolutions, the solvent can affect the conformation and activity of the enzyme, thereby influencing its enantioselectivity. Non-polar, aprotic solvents such as toluene, hexane, or methyl tert-butyl ether (MTBE) are often preferred for lipase-catalyzed reactions. In other stereoselective syntheses, solvent polarity can influence the stability of transition states, leading to changes in diastereoselectivity or enantioselectivity. For example, a dramatic solvent effect has been observed in the cyclization reactions to form substituted tetrahydrofurans. researchgate.net

Temperature Control: Temperature plays a crucial role in controlling the rate of reaction and can also affect stereoselectivity. Lowering the reaction temperature can sometimes enhance the enantioselectivity of an enzymatic reaction, although it will also decrease the reaction rate. In non-enzymatic stereoselective reactions, temperature can influence the equilibrium between different transition states, thereby affecting the product distribution. Careful temperature control is therefore essential for achieving optimal results.

Table 4: Influence of Reaction Parameters on Stereoselectivity

| Parameter | General Impact | Example from Related Syntheses |

| Solvent | Can alter enzyme conformation and transition state energies. | In the synthesis of substituted tetrahydrofurans, cyclization in THF versus CH2Cl2 can lead to different products. researchgate.net |

| Temperature | Affects reaction rates and can influence the energy difference between diastereomeric transition states. | Lowering temperature in some enzymatic resolutions can increase enantiomeric excess. |

| Catalyst | The choice of catalyst and chiral ligand is paramount for enantioselectivity in asymmetric synthesis. | Use of different chiral ligands with metal catalysts can invert the stereochemical outcome. |

Catalyst Loading and Ligand Design in Asymmetric Catalysis

The success of an enantioselective synthesis is critically dependent on the design of the chiral catalyst and the optimization of reaction conditions, including catalyst loading. The catalyst, typically a complex of a metal and a chiral ligand, creates a chiral environment that directs the formation of one enantiomer over the other.

Several catalytic systems have been effectively employed for the asymmetric synthesis of substituted tetrahydrofurans. These often involve transition metals such as nickel, palladium, and copper, paired with meticulously designed chiral ligands.

Nickel-Catalyzed Asymmetric Cyclization: An efficient method for constructing chiral tetrahydrofuran rings involves the nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones. In such reactions, the choice of the chiral ligand is paramount for achieving high enantioselectivity. A notable example is the use of a P-chiral bisphosphine ligand, DI-BIDIME, which has proven effective in generating functionalized chiral tetrahydrofurans with excellent stereoselectivity. rsc.org The catalyst loading in these systems is typically kept low to ensure efficiency and cost-effectiveness, often in the range of 1-5 mol%. The intricate steric and electronic properties of the DI-BIDIME ligand create a highly organized transition state that effectively controls the facial selectivity of the cyclization.

Palladium-Catalyzed Asymmetric Cycloadditions: Palladium catalysis has also been instrumental in the enantioselective synthesis of tetrahydrofuran derivatives. For instance, the [3+2] cycloaddition of trimethylenemethane with ketones, catalyzed by a palladium complex bearing a chiral phosphoramidite (B1245037) ligand, yields 2,2-disubstituted 4-methylenetetrahydrofurans with high enantiomeric excess (ee). nih.gov The design of the phosphoramidite ligand, which possesses a stereogenic phosphorus atom, is crucial. It has been observed that only a single epimer at the phosphorus center yields an active and highly selective catalyst. nih.gov This highlights the exquisite sensitivity of the catalytic outcome to the ligand's three-dimensional structure.

Copper-Catalyzed Asymmetric Reactions: Copper-based catalytic systems are also prominent in the synthesis of chiral tetrahydrofurans. A sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides access to 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org The chiral ligand, often a bisoxazoline or a related nitrogen-containing structure, coordinates to the copper center and dictates the stereochemical course of the initial Henry reaction, which in turn sets the stereochemistry for the subsequent iodocyclization.

The following table summarizes representative data on catalyst loading and ligand design in the enantioselective synthesis of substituted tetrahydrofurans, which are analogous to the target compound.

| Catalyst System | Chiral Ligand | Catalyst Loading (mol%) | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Ni(OAc)₂/DI-BIDIME | P-chiral bisphosphine | 5 | O-alkynone | Functionalized tetrahydrofuran | >99% |

| CpPd(η³-C₃H₅)/L1 | Phosphoramidite | 5 | Aryl ketone | 2,2-disubstituted tetrahydrofuran | up to 95% |

| Cu(OAc)₂/Box | Bisoxazoline | 10 | γ,δ-unsaturated alcohol | 2,5-polysubstituted tetrahydrofuran | up to 97% |

This table presents data from analogous systems and not the direct synthesis of this compound.

Mechanistic Studies of Key Stereodetermining Steps

Understanding the mechanism of the stereodetermining step is fundamental to the rational design of more efficient and selective catalysts. For the enantioselective synthesis of substituted tetrahydrofurans, mechanistic investigations often focus on the transition state of the key bond-forming event where the stereocenters are established.

In Nickel-Catalyzed Reductive Cyclization: In the nickel-catalyzed intramolecular reductive cyclization of O-alkynones, the key stereodetermining step is believed to be the enantioselective hydrometallation of the alkyne, followed by cyclization. The chiral DI-BIDIME ligand coordinates to the nickel center, creating a chiral pocket. The substrate then coordinates to the metal in a specific orientation to minimize steric interactions with the bulky groups on the ligand. This controlled orientation dictates the facial selectivity of the subsequent insertion reaction, leading to the formation of the chiral center with high enantiopurity. rsc.org

In Palladium-Catalyzed [3+2] Cycloadditions: For the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM), the stereochemistry is determined during the attack of the TMM-palladium complex on the prochiral ketone. The chiral phosphoramidite ligand controls the spatial arrangement of the TMM unit around the palladium center. The incoming ketone then approaches this complex from the less sterically hindered face, as dictated by the ligand's chiral scaffold. The unique efficiency of a single diastereomer of the ligand with a stereogenic phosphorus atom suggests that the precise positioning of the ligand's substituents is critical in creating the selective transition state. nih.gov

In Copper-Catalyzed Sequential Reactions: In the copper-catalyzed asymmetric Henry reaction followed by iodocyclization, the initial carbon-carbon bond formation is the key stereodetermining step. The chiral bisoxazoline ligand forms a complex with the copper salt, which then acts as a chiral Lewis acid. This complex coordinates with both the nitroalkane and the aldehyde, organizing them in a specific geometry within the transition state. This pre-organization favors the nucleophilic attack of the nitroalkane on one specific face of the aldehyde, resulting in a highly enantioenriched product that is then converted to the tetrahydrofuran derivative. chemistryviews.org

The table below outlines the key mechanistic features of the stereodetermining steps in these analogous synthetic methodologies.

| Methodology | Key Stereodetermining Step | Role of Chiral Ligand | Proposed Stereochemical Model |

| Nickel-Catalyzed Reductive Cyclization | Enantioselective hydrometallation and cyclization | Creates a chiral pocket, directing the substrate's coordination | Steric control of the facial selectivity of the insertion reaction |

| Palladium-Catalyzed [3+2] Cycloaddition | Attack of the TMM-palladium complex on the ketone | Controls the spatial arrangement of the TMM unit | Approach of the ketone from the less sterically hindered face of the chiral catalyst-TMM complex |

| Copper-Catalyzed Henry Reaction/Iodocyclization | Asymmetric Henry reaction | Forms a chiral Lewis acid complex that organizes the reactants | Coordination of both reactants to the chiral copper complex, leading to a facially selective attack |

This table presents mechanistic insights from analogous systems and not the direct synthesis of this compound.

Advanced Stereochemical and Structural Elucidation of 3r,4r 4 Isopropoxytetrahydrofuran 3 Ol

Absolute and Relative Stereochemistry Determination

The definitive assignment of the absolute and relative stereochemistry of a chiral molecule like (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol requires a combination of sophisticated analytical techniques. Each method provides complementary information to build a complete and unambiguous three-dimensional structural picture.

Single Crystal X-ray Diffraction Analysis of Crystalline Derivatives

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a molecule. This technique provides precise information about the spatial arrangement of atoms in a crystalline solid. For a compound like this compound, which may not readily form suitable crystals, derivatization is a common strategy. By introducing a heavy atom or a group that promotes crystallization, it becomes possible to obtain high-quality crystals for analysis. The anomalous dispersion of X-rays by the heavy atom allows for the unambiguous determination of the absolute stereochemistry, confirming the (3R,4R) configuration.

A hypothetical data table for such an analysis would include:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| Flack Parameter | 0.02(3) |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.082 |

Chiroptical Spectroscopy for Configurational Assignment

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are crucial for determining the absolute configuration of compounds in solution.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a fingerprint of the molecule's absolute configuration. To interpret the experimental spectrum, it is typically compared with a theoretically calculated spectrum. This involves computational modeling of the likely solution-state conformations of the molecule and calculating the ECD spectrum for each. A good match between the experimental and calculated spectra for a specific enantiomer provides strong evidence for its absolute configuration.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, the shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. While less commonly used now than ECD for absolute configuration determination, ORD can still provide valuable confirmatory data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule.

NOESY is a 2D NMR technique that detects through-space interactions between protons that are close to each other (typically within 5 Å). For this compound, NOESY experiments would be critical in establishing the trans relationship between the hydroxyl group at C3 and the isopropoxy group at C4. Correlations would be expected between the proton on C3 and the proton on C4, and the lack of strong cross-peaks between the hydroxyl proton and the protons of the isopropoxy group would further support the trans configuration.

A hypothetical NOESY correlation table would look like this:

| Proton 1 | Proton 2 | Observed NOE | Implied Proximity |

| H3 | H4 | Strong | Yes |

| H3 | Isopropoxy-CH | Weak/Absent | No |

| H2a | H5a | Strong | Yes |

Application of Chiral Solvating Agents and Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. In the case of enantiomers, which exhibit identical NMR spectra under achiral conditions, the use of chiral auxiliary agents is necessary to induce diastereomeric differentiation.

Chiral Solvating Agents (CSAs) are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. This interaction leads to differential shielding or deshielding of the analyte's protons, resulting in separate signals for each enantiomer in the ¹H NMR spectrum. For this compound, a chiral solvating agent such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol could be employed. The formation of hydrogen bonds between the hydroxyl group of the analyte and the CSA, along with other non-covalent interactions, would lead to distinct chemical shifts for the protons of the (3R,4R) and (3S,4S) enantiomers.

Chiral Shift Reagents (CSRs) , often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are Lewis acids that coordinate to Lewis basic sites in the analyte, such as the hydroxyl and ether oxygen atoms of this compound. nih.gov This coordination induces large changes in the chemical shifts of nearby protons, and the magnitude of these shifts can differ for each enantiomer, allowing for their distinction and quantification. nih.gov

A hypothetical ¹H NMR study of a racemic mixture of 4-isopropoxytetrahydrofuran-3-ol in the presence of a chiral shift reagent is summarized in the table below.

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR for (3R,4R)-enantiomer (ppm) | Chemical Shift (δ) with CSR for (3S,4S)-enantiomer (ppm) | Δδ (ppm) |

| H-3 | 4.15 | 5.25 | 5.20 | 0.05 |

| H-4 | 3.90 | 4.98 | 5.02 | 0.04 |

| CH (isopropoxy) | 3.60 | 4.55 | 4.50 | 0.05 |

| CH₃ (isopropoxy) | 1.20 | 1.85 | 1.82 | 0.03 |

Residual Dipolar Coupling (RDC) Measurements for Conformational Analysis

For this compound, RDC measurements could be used to define the puckering of the tetrahydrofuran (B95107) ring and the preferred orientation of the isopropoxy substituent. By measuring one-bond ¹³C-¹H RDCs, the relative orientations of the C-H bonds in the molecule can be determined. These experimental RDCs can then be compared to values calculated for different theoretical conformations of the molecule. The conformation that provides the best fit between the experimental and calculated RDC values is considered to be the most populated conformation in solution.

A hypothetical set of experimental RDC values for this compound is presented below.

| C-H Bond | Experimental RDC (Hz) | Calculated RDC for Twist (T²) Conformation (Hz) | Calculated RDC for Envelope (E²) Conformation (Hz) |

| C2-H | -8.5 | -8.2 | -5.1 |

| C3-H | 12.1 | 11.8 | 15.3 |

| C4-H | 10.5 | 10.1 | 7.8 |

| C5-H | -9.2 | -9.0 | -11.5 |

Chromatographic Method Development for Enantiomeric Excess and Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC is a widely used technique for the separation of enantiomers. mdpi.comnih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For the separation of this compound and its (3S,4S) enantiomer, a polysaccharide-based CSP, such as Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)), would be a suitable choice. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector.

A hypothetical chiral HPLC method for the analysis of this compound is detailed below.

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (3R,4R) | 12.5 min |

| Retention Time (3S,4S) | 14.8 min |

| Resolution (Rs) | > 2.0 |

Supercritical Fluid Chromatography (SFC) for High-Resolution Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. nih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent such as methanol (B129727) or ethanol. The same types of chiral stationary phases used in HPLC can be employed in SFC.

The high diffusivity and low viscosity of supercritical fluids lead to improved chromatographic efficiency and higher resolution. A hypothetical SFC method for the enantioseparation of this compound is presented in the following table.

| Parameter | Value |

| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO₂/Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 210 nm |

| Retention Time (3R,4R) | 3.2 min |

| Retention Time (3S,4S) | 4.1 min |

| Resolution (Rs) | > 2.5 |

Chiral Gas Chromatography (GC) Techniques

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) is an excellent technique for enantiomeric analysis. gcms.cz The separation is achieved using a chiral stationary phase, often based on modified cyclodextrins. For this compound, derivatization of the hydroxyl group, for example, by acylation, may be necessary to improve its volatility and chromatographic behavior.

A hypothetical chiral GC method for the analysis of the acetylated derivative of this compound is outlined below.

| Parameter | Value |

| Column | Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Retention Time (3R,4R)-acetate | 15.3 min |

| Retention Time (3S,4S)-acetate | 15.9 min |

| Resolution (Rs) | > 1.8 |

Advanced Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. In combination with fragmentation analysis, MS can also provide structural information.

For this compound, electron ionization (EI) could lead to characteristic fragmentation patterns. The molecular ion peak (M⁺) would confirm the molecular weight. Common fragmentation pathways for ethers and alcohols would be expected, such as the loss of the isopropoxy group or the loss of water.

A plausible fragmentation pattern for this compound in EI-MS is proposed in the table below.

| m/z | Proposed Fragment |

| 146 | [M]⁺ |

| 131 | [M - CH₃]⁺ |

| 128 | [M - H₂O]⁺ |

| 87 | [M - C₃H₇O]⁺ |

| 59 | [C₃H₇O]⁺ |

Chemical Reactivity and Derivatization Studies of 3r,4r 4 Isopropoxytetrahydrofuran 3 Ol

Transformations at the Hydroxyl Functionality

The secondary hydroxyl group at the C-3 position is a key site for derivatization. Its reactivity is typical of a secondary alcohol, allowing for esterification, etherification, oxidation, and stereospecific substitution reactions.

The hydroxyl group of (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol can be readily converted into esters and ethers through standard acylation and alkylation procedures, respectively. These reactions are fundamental for installing protecting groups or for modifying the molecule's biological or physical properties.

Esterification: The conversion to esters is typically achieved by reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. These reactions are generally high-yielding and proceed with retention of configuration at the C-3 stereocenter.

Etherification: The formation of an ether linkage at the C-3 position can be accomplished via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Reaction Type | Reagent | Product |

| Acetylation | Acetic Anhydride, Pyridine | (3R,4R)-4-Isopropoxytetrahydrofuran-3-yl acetate (B1210297) |

| Benzoylation | Benzoyl Chloride, Et3N | (3R,4R)-4-Isopropoxytetrahydrofuran-3-yl benzoate |

| Methylation | NaH, Methyl Iodide | (3R,4R)-3-Methoxy-4-isopropoxytetrahydrofuran |

| Benzylation | NaH, Benzyl (B1604629) Bromide | (3R,4R)-3-(Benzyloxy)-4-isopropoxytetrahydrofuran |

Oxidation of the secondary alcohol at C-3 provides access to the corresponding ketone, (3R)-4-isopropoxytetrahydrofuran-3-one. A variety of modern, mild oxidizing agents can be employed for this transformation to avoid over-oxidation or side reactions.

Common methods include Swern oxidation (using oxalyl chloride and DMSO), Dess-Martin periodinane (DMP), or chromium-based reagents. A particularly effective method for oxidizing 3-hydroxytetrahydrofuran (B147095) derivatives involves using 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid. google.com This method is known for its high efficiency and mild reaction conditions. google.com

Further oxidation to a carboxylic acid would necessitate the cleavage of the tetrahydrofuran (B95107) ring, a significantly more forcing reaction that is not a direct transformation of the hydroxyl group itself.

| Oxidizing System | Reagent(s) | Product | Typical Yield |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | (3R)-4-Isopropoxytetrahydrofuran-3-one | High |

| Dess-Martin | Dess-Martin Periodinane | (3R)-4-Isopropoxytetrahydrofuran-3-one | High |

| TEMPO Catalysis | TEMPO, TCCA | (3R)-4-Isopropoxytetrahydrofuran-3-one | ~79% (on parent) google.com |

| Chromium-based | PCC or PDC | (3R)-4-Isopropoxytetrahydrofuran-3-one | Moderate google.com |

The hydroxyl group in this compound is already in a reduced state and is therefore not susceptible to further reduction under standard conditions. However, the ketone derivative, (3R)-4-isopropoxytetrahydrofuran-3-one, can be stereoselectively reduced to regenerate a hydroxyl group.

The stereochemical outcome of this reduction is dependent on the steric bulk of the reducing agent and the directing influence of the adjacent isopropoxy group. Reduction with simple hydrides like sodium borohydride (B1222165) (NaBH₄) may lead to a mixture of diastereomers, while bulkier reagents such as L-Selectride or K-Selectride can offer higher stereoselectivity, typically favoring hydride attack from the less sterically hindered face of the ketone. This allows for the potential synthesis of the (3S,4R) diastereomer.

Hydrogenation is generally not applicable to the hydroxyl group itself but is a common method for cleaving certain ether protecting groups, such as a benzyl ether, that could be installed at this position. organic-chemistry.org

The hydroxyl group can serve as a leaving group after activation, enabling its stereoselective displacement by various nucleophiles to introduce new functionalities such as halides and amines. These reactions typically proceed via an S_N2 mechanism, resulting in an inversion of the stereochemistry at the C-3 position.

Halogenation: Conversion to a halide can be achieved under mild conditions. For example, the Appel reaction, using triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CBr₄), can convert the alcohol to the corresponding bromide with inversion of configuration, yielding a (3S,4R) product.

Amination: A common strategy for introducing an amino group with inversion of stereochemistry is the Mitsunobu reaction. The alcohol can be reacted with a nitrogen nucleophile, such as hydrazoic acid or diphenylphosphoryl azide (B81097) (DPPA), under Mitsunobu conditions (DEAD, PPh₃) to form an azide intermediate. Subsequent reduction of the azide, typically via catalytic hydrogenation (H₂/Pd-C) or with lithium aluminium hydride (LiAlH₄), affords the corresponding amine. wikipedia.org This two-step process would convert the (3R,4R)-alcohol into a (3S,4R)-amine.

| Transformation | Reagent(s) | Intermediate/Product | Stereochemistry |

| Bromination | PPh₃, CBr₄ | (3S,4R)-3-Bromo-4-isopropoxytetrahydrofuran | Inversion |

| Chlorination | SOCl₂, Pyridine | (3S,4R)-3-Chloro-4-isopropoxytetrahydrofuran | Inversion |

| Azidation | PPh₃, DEAD, DPPA | (3S,4R)-3-Azido-4-isopropoxytetrahydrofuran | Inversion |

| Amination | 1. PPh₃, DEAD, DPPA; 2. H₂/Pd-C | (3S,4R)-4-Isopropoxytetrahydrofuran-3-amine | Inversion |

Reactions Involving the Isopropoxy Ether Linkage

The isopropoxy group at the C-4 position is relatively stable but can be cleaved under specific, typically acidic, conditions. This reaction serves as a deprotection step to reveal the underlying hydroxyl group.

The cleavage of alkyl ethers is a well-established transformation that generally requires strong acids. libretexts.org The isopropoxy group, being a secondary ether, can be cleaved to yield (3R,4R)-tetrahydrofuran-3,4-diol.

Acidic Cleavage: Treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can effect ether cleavage. unizin.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com For an isopropyl ether, the S_N2 attack typically occurs at the less sterically hindered carbon of the isopropyl group, releasing isopropanol (B130326) (which may be further converted to isopropyl halide) and the desired diol. libretexts.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids, notably boron tribromide (BBr₃), are highly effective reagents for cleaving ethers, often under milder conditions than strong protic acids. Other Lewis acids like aluminum trichloride (B1173362) (AlCl₃) can also be employed for the selective cleavage of isopropyl ethers. nih.govchemicalbook.com

| Reagent | Conditions | Product |

| Hydrobromic Acid (HBr) | Reflux | (3R,4R)-Tetrahydrofuran-3,4-diol |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature | (3R,4R)-Tetrahydrofuran-3,4-diol |

| Aluminum Trichloride (AlCl₃) | CH₂Cl₂, room temp | (3R,4R)-Tetrahydrofuran-3,4-diol |

Transetherification or Alkoxy Exchange Reactions

Transetherification, or the exchange of an alkoxy group, is a potential transformation for this compound. This reaction would involve the substitution of the isopropoxy group at the C4 position with another alkoxy group. Typically, such reactions are catalyzed by acids or transition metals. For instance, iron(III) triflate has been shown to be an effective catalyst for the transetherification of various ethers. However, specific studies detailing the transetherification of this compound, including reaction conditions, catalysts, and yields, have not been documented in the accessible scientific literature.

The general mechanism for an acid-catalyzed transetherification would likely involve the protonation of the isopropoxy oxygen, making it a better leaving group. Subsequent nucleophilic attack by another alcohol would then lead to the alkoxy exchange. The efficiency and outcome of such a reaction would be influenced by factors such as the nature of the incoming alcohol, the catalyst used, and the reaction temperature.

Table 1: Hypothetical Transetherification Reaction of this compound

| Reactant | Reagent | Catalyst | Potential Product |

| This compound | Methanol (B129727) | H₂SO₄ | (3R,4R)-4-Methoxytetrahydrofuran-3-ol |

| This compound | Ethanol | Fe(OTf)₃ | (3R,4R)-4-Ethoxytetrahydrofuran-3-ol |

Note: This table is illustrative and based on general principles of transetherification. Specific experimental data for these reactions are not currently available.

Ring-Opening and Rearrangement Reactions of the Tetrahydrofuran Core

The tetrahydrofuran ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, particularly with the influence of substituents.

Under strong acidic conditions, the ether oxygen of the tetrahydrofuran ring in this compound could be protonated. This activation would render the ring susceptible to nucleophilic attack, leading to cleavage of a C-O bond and ring opening. The regioselectivity of the attack would be influenced by the electronic and steric effects of the isopropoxy and hydroxyl substituents. While the acid-catalyzed ring-opening of epoxides is a well-documented process, leading to 1,2-diols, the conditions required for the cleavage of the less strained tetrahydrofuran ring are typically more forcing. Specific studies on the acid-catalyzed ring-opening of this particular substituted tetrahydrofuran are not found in the current literature.

Direct nucleophilic ring-opening of the tetrahydrofuran ring without prior acid activation is generally challenging due to the stability of the cyclic ether. Strong nucleophiles would be required, and the reaction would likely proceed at elevated temperatures. The presence of the hydroxyl and isopropoxy groups could potentially influence the reactivity and regioselectivity of such a reaction, but no specific examples involving this compound have been reported.

Regioselectivity and Diastereoselectivity in Derivatization Pathways

The derivatization of this compound would involve reactions of its hydroxyl group and potentially the ether functionalities. The stereochemistry of the molecule, with its defined (3R,4R) configuration, would play a crucial role in directing the stereochemical outcome of such reactions.

Regioselectivity would be a key consideration if both the hydroxyl and isopropoxy groups were to participate in a reaction. For example, in an acylation or alkylation reaction, the more nucleophilic hydroxyl group would be expected to react preferentially over the ether oxygen.

Diastereoselectivity would be important in reactions that introduce a new stereocenter. The existing stereocenters at C3 and C4 would likely direct the approach of reagents, leading to a preference for one diastereomer over another. While general principles of stereoselective synthesis of substituted tetrahydrofurans have been reviewed, specific studies on the diastereoselective derivatization of this compound are lacking.

Mechanistic Investigations of Novel Reactions of this compound

Detailed mechanistic investigations of novel reactions involving this compound are not present in the available scientific literature. Such studies would be essential to understand the intricate details of its chemical behavior, including transition states, reaction kinetics, and the influence of its stereochemistry on reaction pathways. Elucidating these mechanisms would be crucial for the rational design of synthetic routes utilizing this compound as a building block.

Computational Chemistry and Theoretical Investigations of 3r,4r 4 Isopropoxytetrahydrofuran 3 Ol

Conformational Analysis and Energetic Profiles

The three-dimensional structure of a flexible molecule like (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol is not static. It exists as an ensemble of interconverting conformers. Understanding the relative energies and geometries of these conformers is crucial for interpreting its chemical behavior and spectroscopic data.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

To begin a thorough conformational analysis, a broad exploration of the potential energy surface is necessary. Molecular mechanics (MM) methods, which employ classical force fields, are computationally efficient for scanning the vast number of possible conformations.

A systematic conformational search would typically involve the rotation of all single bonds, generating a large pool of initial structures. These structures would then be minimized to identify unique low-energy conformers. Following this, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms over time, allowing the molecule to explore different conformational states and overcome small energy barriers, thus providing a more comprehensive picture of the accessible conformational space.

Table 1: Illustrative Potential Low-Energy Conformers of this compound Identified through Molecular Mechanics

| Conformer ID | Dihedral Angle (C2-C3-O3-H) (°) | Dihedral Angle (C3-C4-O4-C(isopropyl)) (°) | Relative Energy (kcal/mol) |

| Conf-1 | 60 | 180 | 0.00 |

| Conf-2 | 180 | 60 | 0.45 |

| Conf-3 | -60 | -60 | 0.82 |

| Conf-4 | 180 | 180 | 1.20 |

Note: This table is a hypothetical representation of data that would be generated from a molecular mechanics conformational search. The dihedral angles and relative energies are for illustrative purposes only.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Ground State Geometries

Once a set of low-energy conformers is identified through molecular mechanics, more accurate quantum chemical methods are employed to refine their geometries and energies. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.

Calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)) would be performed on each conformer. This process optimizes the geometry of each conformer to a local minimum on the potential energy surface and provides a more reliable relative energy ranking. These optimized geometries represent the most probable structures of the molecule.

Calculation of Vibrational Frequencies and Spectroscopic Signatures (NMR, IR, ECD)

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. Furthermore, these optimized geometries are the starting point for calculating other spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Electronic Circular Dichroism (ECD) spectra, can be computed for each significant conformer.

Prediction of Spectroscopic Parameters for Configurational Elucidation

Computational spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules by comparing theoretically predicted spectra with experimental data.

Ab Initio and DFT Calculations of NMR Chemical Shifts

The determination of relative and absolute configuration can often be aided by NMR spectroscopy. frontiersin.org By calculating the NMR chemical shifts for all possible diastereomers and comparing them to the experimental values, the correct stereochemistry can often be assigned. frontiersin.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts.

The process would involve:

Performing a conformational search for each possible stereoisomer.

Optimizing the geometry of each low-energy conformer using DFT.

Calculating the NMR shielding tensors for each conformer.

Averaging the chemical shifts based on the Boltzmann population of each conformer.

Comparing the calculated chemical shifts for each stereoisomer with the experimental data.

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated (3R,4R) | Calculated (3S,4S) | Experimental |

| C2 | 70.1 | 70.1 | 69.8 |

| C3 | 78.5 | 78.5 | 78.2 |

| C4 | 82.3 | 82.3 | 82.0 |

| C5 | 68.4 | 68.4 | 68.1 |

| C(isopropyl)-CH | 71.2 | 71.2 | 70.9 |

| C(isopropyl)-CH₃ | 23.5 | 23.5 | 23.2 |

| C(isopropyl)-CH₃' | 22.9 | 22.9 | 22.6 |

Note: This table illustrates how calculated NMR data would be compared to experimental data. The values are hypothetical.

Simulation of Electronic Circular Dichroism Spectra for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov The comparison of an experimentally measured ECD spectrum with a computationally simulated spectrum provides a reliable method for assigning the absolute stereochemistry. nih.gov

The methodology involves:

Obtaining the Boltzmann-weighted population of all significant conformers for a chosen enantiomer (e.g., the (3R,4R) enantiomer).

Using Time-Dependent Density Functional Theory (TD-DFT) to calculate the excitation energies and rotational strengths for each conformer. nih.gov

Generating the ECD spectrum for each conformer and then summing them, weighted by their respective populations, to produce the final theoretical ECD spectrum.

Comparing the theoretical spectrum with the experimental one. A good match in the sign and position of the Cotton effects confirms the absolute configuration. nih.gov

Investigation of Reaction Mechanisms and Transition State Structures

Computational methods, particularly Density Functional Theory (DFT), are routinely used to map the potential energy surfaces of chemical reactions. This allows for the identification of intermediates and transition states, providing a detailed, step-by-step understanding of the reaction mechanism.

A key application of computational chemistry is the calculation of activation energy barriers (ΔG‡), which determine the kinetics of a reaction. nih.govchemrxiv.org Syntheses of substituted tetrahydrofurans often involve steps like intramolecular cyclization (e.g., S"N"2 Williamson ether synthesis), cycloadditions, or ring expansions. nih.gov Each pathway has distinct transition states and associated energy barriers that can be calculated.

For instance, the formation of a tetrahydrofuran (B95107) ring via the ring expansion of an oxetane (B1205548) with a carbene has been studied computationally. rsc.org DFT calculations revealed a multi-step mechanism involving the formation of an ylide intermediate, followed by either a concerted or a stepwise rearrangement. The calculations showed that a stepwise pathway involving homolytic bond cleavage and subsequent radical-radical coupling had a much lower activation free energy than a concerted sigmatropic rearrangement. rsc.org

To illustrate, consider two hypothetical pathways for a key bond-forming step in the synthesis of a substituted tetrahydrofuran, calculated at a common level of theory like B3LYP/6-31G(d).

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Kinetic Favorability |

|---|---|---|---|

| Pathway A: Concerted rsc.orgrsc.org-Shift | A concerted sigmatropic rearrangement mechanism. | 34.0 | Unfavorable |

| Pathway B: Stepwise Radical Recombination | Homolytic C-O bond cleavage followed by radical coupling. | 6.8 | Favorable |

Table 1: Illustrative calculated activation free energies (ΔG‡) for two competing mechanistic pathways in a hypothetical tetrahydrofuran synthesis, based on analogous systems found in the literature. rsc.org The lower energy barrier for Pathway B indicates it is the kinetically preferred route.

These calculations are crucial for predicting which reaction conditions will favor the desired product and for explaining experimentally observed outcomes. nih.gov

For a molecule with defined stereocenters like this compound, controlling the stereochemistry during synthesis is paramount. Computational models can explain the origins of stereoselectivity by comparing the energies of diastereomeric transition states. The observed product distribution generally reflects the relative energy of the transition states leading to the different stereoisomers; the lower the transition state energy, the faster the reaction and the more abundant the corresponding product.

For example, in nucleophilic additions to cyclic precursors, the facial selectivity is determined by the difference in energy between transition states for attack from either face of the ring. researchgate.net These energy differences arise from a combination of steric and stereoelectronic effects. Computational models of reactions forming substituted tetrahydrofurans have shown that the preferred diastereomer is formed via a transition state that minimizes steric repulsions and maximizes favorable orbital interactions. nih.gov

The stereochemical outcome of the ring expansion of oxygen ylides has been investigated computationally, revealing that the different bond lengths in the ylide intermediates dictate the stereochemical course of the reaction. rsc.org By calculating the energies of the transition states leading to different stereoisomers, researchers can predict and explain the diastereomeric ratio (d.r.) of a reaction.

| Transition State | Leads to Diastereomer | Relative Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| TS-1 (pro-R) | (3R,4R) | 0.0 | >95:5 |

| TS-2 (pro-S) | (3S,4S) | +2.5 |

Table 2: A representative computational analysis of transition state energies for a stereoselective reaction yielding a disubstituted tetrahydrofuran. The energy difference of 2.5 kcal/mol between the two transition states strongly favors the formation of the (3R,4R) diastereomer.

Analysis of Stereoelectronic Effects and Intramolecular Interactions

The conformation and reactivity of the this compound ring are governed by subtle stereoelectronic effects and intramolecular interactions. The five-membered tetrahydrofuran ring is not planar and exists in various puckered conformations, such as the envelope and twist forms, which rapidly interconvert. researchgate.net The presence of substituents influences the conformational equilibrium.

Computational methods can quantify the stabilizing and destabilizing interactions that dictate the preferred geometry. For the title compound, key interactions would include:

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group at C3 and the isopropoxy group at C4 allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the isopropoxy oxygen, or between the hydroxyl oxygen and a proton on the isopropyl group. Calculations can determine the strength and geometric requirements of such bonds.

Gauche and Anomeric Effects: The relative orientation of the substituents (C-O bonds) on the ring is influenced by stereoelectronic effects. Hyperconjugative interactions, such as the donation of electron density from an oxygen lone pair (n) to an adjacent anti-periplanar antibonding orbital (σ), can stabilize certain conformations. For instance, an n"O" → σ"C-O" interaction could influence the torsional angles along the C3-C4 bond.

Steric Hindrance: The bulky isopropoxy group will sterically interact with the hydroxyl group and other parts of the ring, disfavoring conformations where these groups are eclipsed or in close proximity.

Tools like Natural Bond Orbital (NBO) analysis can be used to identify and quantify the energy of these donor-acceptor orbital interactions, while Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to characterize bonding interactions, including weak hydrogen bonds.

In Silico Design and Virtual Screening of Analogues and Derivatives

In silico methods are instrumental in modern drug discovery for designing and evaluating new molecules before their synthesis, saving significant time and resources. wjpmr.comnih.gov Analogues of this compound could be designed and screened virtually for potential biological activity.

The process typically involves:

Target Identification: A biological target (e.g., an enzyme or receptor) is chosen.

Library Generation: A virtual library of analogues is created by modifying the parent structure. For the title compound, this could involve changing the isopropoxy group to other alkoxy or alkyl groups, modifying the hydroxyl group, or adding substituents at other positions on the ring.

Molecular Docking: The designed analogues are computationally "docked" into the binding site of the target protein. journaljpri.com Docking algorithms predict the preferred binding orientation and calculate a scoring function to estimate the binding affinity. nih.govijper.org Higher-scoring compounds are considered more likely to be active.

Pharmacophore Modeling: A pharmacophore model can be built based on the key interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. mdpi.com This model can then be used to rapidly screen large databases for molecules that match the pharmacophore.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to filter out compounds with poor drug-like properties. dovepress.com

| Analogue ID | Modification from Parent Structure | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted BBB Permeation |

|---|---|---|---|---|

| Parent | This compound | -7.5 | 85 | High |

| ANA-01 | Isopropoxy -> Cyclopentyloxy | -8.9 | 78 | High |

| ANA-02 | Isopropoxy -> Benzyloxy | -9.4 | 75 | Medium |

| ANA-03 | Hydroxyl -> Amino | -7.8 | 90 | High |

| ANA-04 | Isopropoxy -> Trifluoromethoxy | -8.2 | 88 | High |

Table 3: An illustrative output from an in silico screening of hypothetical analogues of this compound. This data helps prioritize which novel compounds should be synthesized and tested experimentally based on predicted binding affinity (docking score) and drug-like properties (ADMET predictions). dovepress.com

Through these computational workflows, novel derivatives with potentially enhanced activity and improved pharmacokinetic profiles can be rationally designed, accelerating the discovery process. nih.gov

Applications of 3r,4r 4 Isopropoxytetrahydrofuran 3 Ol As a Chiral Building Block in Advanced Organic Synthesis

Intermediate for the Construction of Pharmaceutically and Agrochemicaly Relevant Scaffolds

Synthesis of Chiral Heterocyclic Cores with Defined Stereochemistry

There is currently no available research detailing the use of (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol in the synthesis of chiral heterocyclic cores. The potential of this molecule as a chiral building block remains theoretical. In principle, the vicinal hydroxyl and isopropoxy groups, with their specific (3R,4R) configuration, could serve as strategic handles for the construction of more complex heterocyclic systems. The hydroxyl group could be activated or transformed into a leaving group to facilitate intramolecular cyclization reactions, while the isopropoxy group could influence the reactivity and solubility of intermediates. However, without experimental data, any proposed synthetic routes are purely speculative.

Application in Polymer Science and Materials Research

Building Block for Stereoregular Macromolecules

There is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a building block for the creation of stereoregular macromolecules. The synthesis of stereoregular polymers, where the stereochemistry of repeating units is precisely controlled, often leads to materials with enhanced physical and mechanical properties. While chiral building blocks can be employed to impart stereoregularity, the specific role of this compound in this context has not been explored.

Conclusion and Future Research Perspectives for 3r,4r 4 Isopropoxytetrahydrofuran 3 Ol Research

Summary of Key Achievements in Synthesis and Characterization

One plausible synthetic approach could involve the asymmetric dihydroxylation of a suitable homoallylic ether, followed by a stereospecific ring closure. For instance, an E-alkene could be subjected to a Sharpless asymmetric dihydroxylation to introduce the two hydroxyl groups with the desired (3R,4R) stereochemistry. Subsequent intramolecular cyclization, potentially under acidic conditions, would then yield the tetrahydrofuran (B95107) ring. The isopropoxy group could be introduced either at the beginning of the synthesis on the starting alkene or later through a stereoretentive substitution reaction.

Another potential route could be the use of a chiral pool approach, starting from a readily available chiral precursor like a carbohydrate derivative. This would involve a series of protecting group manipulations and stereochemical inversions to arrive at the target molecule.

Characterization of the synthesized (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol would rely on standard analytical techniques.

Table 1: Proposed Analytical Characterization Methods